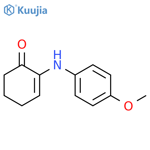

Cas no 866111-14-0 (Clausine Z)

Clausine Z 化学的及び物理的性質

名前と識別子

-

- Clausine Z

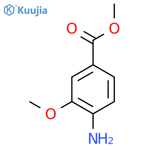

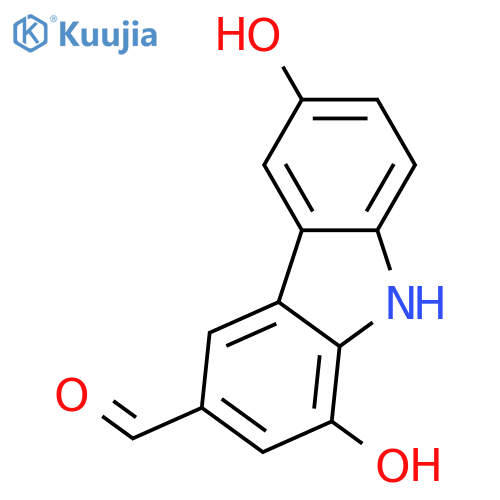

- 1,6-Dihydroxy-9H-carbazole-3-carbaldehyde

- 3-Formyl-1

- [ "3-Formyl-1", "6-dihydroxycarbazole" ]

- 1,6-Dihydroxy-9H-carbazole-3-carboxaldehyde (ACI)

- 1,6-dihydroxy-9h-carbazole-3-carboxaldehyde

- Clausine-Z

- 866111-14-0

- AKOS032961598

- CHEMBL1927323

- FS-9112

- B2703-153294

-

- インチ: 1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H

- InChIKey: FKDULSCBYNXNMP-UHFFFAOYSA-N

- SMILES: O=CC1C=C2C(NC3C2=CC(O)=CC=3)=C(O)C=1

計算された属性

- 精确分子量: 227.05800

- 同位素质量: 227.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 1

- 複雑さ: 309

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 73.3Ų

じっけんとくせい

- Color/Form: Powder

- PSA: 73.32000

- LogP: 2.54480

Clausine Z Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3673-1 mL * 10 mM (in DMSO) |

Clausine Z |

866111-14-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4040 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3673-1 mg |

Clausine Z |

866111-14-0 | 1mg |

¥2835.00 | 2022-04-26 | ||

| A2B Chem LLC | AH93547-5mg |

Clausine Z |

866111-14-0 | 95% | 5mg |

$3080.00 | 2023-12-29 | |

| A2B Chem LLC | AH93547-1mg |

Clausine Z |

866111-14-0 | > 95% | 1mg |

$423.00 | 2024-04-19 | |

| TargetMol Chemicals | TN3673-1 ml * 10 mm |

Clausine Z |

866111-14-0 | 1 ml * 10 mm |

¥ 4040 | 2024-07-20 | ||

| TargetMol Chemicals | TN3673-5 mg |

Clausine Z |

866111-14-0 | 98% | 5mg |

¥ 3,940 | 2023-07-11 | |

| TargetMol Chemicals | TN3673-5mg |

Clausine Z |

866111-14-0 | 5mg |

¥ 3940 | 2024-07-20 | ||

| Ambeed | A1251057-5mg |

1,6-Dihydroxy-9H-carbazole-3-carbaldehyde |

866111-14-0 | 98% | 5mg |

$310.0 | 2025-03-01 |

Clausine Z 合成方法

Synthetic Circuit 1

1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, 60 °C

2.1 Reagents: Potassium carbonate , Oxygen Catalysts: Pivalic acid , Palladium diacetate ; 48 h, 140 °C

3.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 15 min, 0 °C

3.2 Solvents: Dimethylformamide ; 15 min, rt; 1 h, 60 °C

4.1 -

Synthetic Circuit 2

2.1 Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 80 °C

2.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, 60 °C

3.1 Reagents: Potassium carbonate , Oxygen Catalysts: Pivalic acid , Palladium diacetate ; 48 h, 140 °C

4.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 15 min, 0 °C

4.2 Solvents: Dimethylformamide ; 15 min, rt; 1 h, 60 °C

5.1 -

Synthetic Circuit 3

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

2.2 Solvents: Methanol ; rt

Synthetic Circuit 4

2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C

2.2 Solvents: Water ; -78 °C → rt

3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

4.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

4.2 Solvents: Methanol ; rt

Synthetic Circuit 5

1.2 Solvents: Methanol ; rt

Synthetic Circuit 6

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 7

Synthetic Circuit 8

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 17 h, 56 °C

3.1 Reagents: Acetic acid , Iron Solvents: Acetic acid ; 4 h, rt → 40 °C

4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 64 h, 80 °C

5.1 Reagents: Acetic acid , Palladium diacetate Solvents: Acetic acid ; 14 h, 110 °C

6.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 3.5 h, -78 °C

7.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

8.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 9

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 24 h, -78 °C → rt

2.2 Solvents: Methanol ; rt

Synthetic Circuit 10

Synthetic Circuit 11

2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 64 h, 80 °C

3.1 Catalysts: Palladium diacetate Solvents: Acetic acid ; 4 h, 100 °C

4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C

4.2 Solvents: Water ; -78 °C → rt

5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

6.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

6.2 Solvents: Methanol ; rt

Synthetic Circuit 12

Synthetic Circuit 13

1.2 Solvents: Water ; cooled

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 24 h, -78 °C → rt

3.2 Solvents: Methanol ; rt

Synthetic Circuit 14

2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Dichloromethane ; 6 h, rt

3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

4.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 24 h, -78 °C → rt

4.2 Solvents: Methanol ; rt

Synthetic Circuit 15

2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 5 d, 110 °C

3.1 Reagents: Acetic acid , Palladium diacetate Solvents: Acetic acid ; 4 h, 117 °C

4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 3.5 h, -78 °C

5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

6.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 16

2.1 Reagents: Acetic acid , Palladium diacetate Solvents: Acetic acid ; 14 h, 110 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 3.5 h, -78 °C

4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

5.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 17

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 18

2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 64 h, 80 °C

3.1 Reagents: Acetic acid , Palladium diacetate Solvents: Acetic acid ; 14 h, 110 °C

4.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 3.5 h, -78 °C

5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

6.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 19

1.2 Solvents: Dimethylformamide ; 15 min, rt; 1 h, 60 °C

2.1 -

Synthetic Circuit 20

1.2 Solvents: Water ; -78 °C → rt

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

3.2 Solvents: Methanol ; rt

Synthetic Circuit 21

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 22

2.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 16 h, 115 °C; 24 h, 115 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C

3.2 Solvents: Water ; -78 °C → rt

4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

5.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

5.2 Solvents: Methanol ; rt

Synthetic Circuit 23

2.1 Reagents: Acetic acid , Iron Solvents: Acetic acid ; 4 h, rt → 40 °C

3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 64 h, 80 °C

4.1 Reagents: Acetic acid , Palladium diacetate Solvents: Acetic acid ; 14 h, 110 °C

5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 3.5 h, -78 °C

6.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

7.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 24

1.2 Solvents: Methanol ; rt

Synthetic Circuit 25

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 26

2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 15 min, 0 °C

2.2 Solvents: Dimethylformamide ; 15 min, rt; 1 h, 60 °C

3.1 -

Synthetic Circuit 27

2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 3.5 h, -78 °C

3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

4.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 24 h, -78 °C → rt

Synthetic Circuit 28

2.1 Reagents: Iron Solvents: Acetic acid ; 2 h, rt; 2 h, 40 °C

3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 64 h, 80 °C

4.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 16 h, 115 °C; 24 h, 115 °C

5.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C

5.2 Solvents: Water ; -78 °C → rt

6.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

7.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

7.2 Solvents: Methanol ; rt

Synthetic Circuit 29

1.2 Reagents: Sodium bicarbonate ; reflux

2.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, reflux

3.1 Reagents: Iron Solvents: Acetic acid ; 2 h, rt; 2 h, 40 °C

4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 64 h, 80 °C

5.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 16 h, 115 °C; 24 h, 115 °C

6.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 5 min, -78 °C; 1.5 h, -78 °C; 5 min, -78 °C; 2 h, -78 °C

6.2 Solvents: Water ; -78 °C → rt

7.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

8.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 18 h, -78 °C → rt

8.2 Solvents: Methanol ; rt

Synthetic Circuit 30

2.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium diacetate ; 14 h, 115 °C

3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Dichloromethane ; 6 h, rt

4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt

5.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 24 h, -78 °C → rt

5.2 Solvents: Methanol ; rt

Clausine Z Raw materials

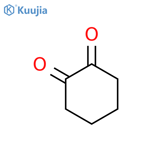

- 2-Cyclohexen-1-one, 2-[(4-methoxyphenyl)amino]-

- Methyl 4-Amino-3-(benzyloxy)benzenecarboxylate

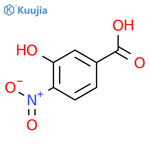

- 3-hydroxy-4-nitro-benzoic acid

- Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate

- Methyl 3-hydroxy-4-nitrobenzoate

- cyclohexane-1,2-dione

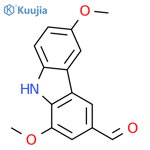

- 3-formyl-1,6-dimethoxy-9H-carbazole

- 4-Amino-3-methoxybenzoic acid

- Methyl 4-amino-3-methoxybenzoate

Clausine Z Preparation Products

Clausine Z 関連文献

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

Clausine Zに関する追加情報

Clausine Z: A Comprehensive Overview

Clausine Z, also known by its CAS number 866111-14-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the broader category of organic compounds, and its structure and functionality have been extensively studied in recent years. The name Clausine Z itself suggests a specific nomenclature, likely derived from its chemical composition or the context in which it was first discovered.

Recent studies have highlighted the biological activity of Clausine Z, particularly in the field of pharmacology. Researchers have explored its potential as a bioactive compound, with findings indicating that it may possess antioxidant properties and could play a role in combating oxidative stress. These properties make Clausine Z a promising candidate for applications in nutraceuticals and cosmeceuticals, where antioxidants are highly valued for their health benefits.

The synthesis of Clausine Z has been optimized through advanced chemical techniques, ensuring higher yields and purities. This has been made possible by the development of novel synthetic pathways, which are detailed in recent publications. The ability to synthesize Clausine Z efficiently is crucial for its scalability, especially as demand for bioactive compounds continues to rise across various industries.

In terms of structural analysis, Clausine Z exhibits a complex molecular framework that contributes to its unique reactivity. Computational chemistry methods, such as density functional theory (DFT), have been employed to study its electronic structure and bonding characteristics. These insights have provided a deeper understanding of how Clausine Z interacts with other molecules, paving the way for innovative applications in material science and drug design.

One of the most exciting developments involving Clausine Z is its potential role in drug delivery systems. Researchers have investigated its ability to act as a carrier for therapeutic agents, enhancing drug solubility and bioavailability. This application could revolutionize the pharmaceutical industry by enabling more effective treatments with fewer side effects.

Moreover, Clausine Z has shown promise in the field of green chemistry, where it can be used as a sustainable alternative to traditional chemical reagents. Its ability to participate in catalytic reactions under mild conditions aligns with the growing global emphasis on environmentally friendly practices.

The commercialization of Clausine Z is also gaining momentum, with several companies exploring its use in specialty chemicals and fine chemicals markets. Its versatility across multiple industries underscores its potential as a valuable commodity in the global market.

In conclusion, Clausine Z (CAS No: 866111-14-0) is a compound with multifaceted applications that continue to evolve with advancements in scientific research. Its unique properties, coupled with ongoing innovations in synthesis and application development, position it as a key player in various fields ranging from pharmacology to materials science.

866111-14-0 (Clausine Z) Related Products

- 123497-84-7(DeMethylMurrayanine)

- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)

- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)

- 2229322-97-6(2-amino-2-(3,5-dimethoxypyridin-4-yl)propan-1-ol)

- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)

- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)

- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)